

Nimesulide clinical trial outcomes versus placebo controlled studies

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Compound Focus: Nimesulide

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Nimesulide Efficacy vs. Other Analgesics

The most relevant data comes from a 2024 randomized, active-controlled study. The table below summarizes the key efficacy and safety outcomes, which provide an indirect basis for comparison, as a drug must demonstrate efficacy greater than a placebo would be expected to provide. [1]

Treatment Group	Pain Reduction (NRS Score) at Day 7	Statistical Significance (vs. NP Group)	Number of Adverse Events	Statistical Significance (vs. NP Group)
Nimesulide + Paracetamol (NP)	3.75 ± 1.58	(Reference)	14	(Reference)
Ketorolac (Kt)	2.96 ± 1.18	p < 0.001	Not Specified	Not Significant
Diclofenac + Paracetamol (DP)	3.42 ± 1.42	Non-inferior	32	p < 0.05
Aceclofenac + Paracetamol (AP)	3.47 ± 1.30	Non-inferior	Not Specified	Not Significant

This table shows that the **nimesulide**-paracetamol combination was **superior to ketorolac** and **non-inferior to diclofenac and aceclofenac combinations** in reducing acute pain. Furthermore, its tolerability profile was **better than the diclofenac combination**. [1]

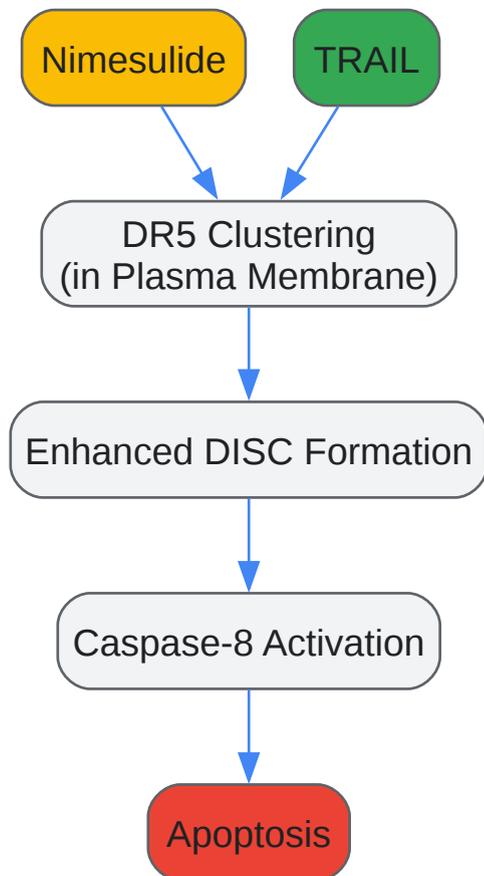
Experimental Insights and Mechanisms of Action

While direct placebo-controlled clinical outcomes for pain are lacking, experimental studies reveal **nimesulide**'s multifaceted mechanisms, particularly in anti-cancer research. These details on methodology and signaling pathways are crucial for your research context.

- **Key Mechanism in Pancreatic Cancer:** A 2021 review highlighted that **nimesulide** exerts anticancer effects in pancreatic cancer models by **increasing the expression of the tumor suppressor PTEN**. This action leads to the inhibition of the hyperactive **PI3K/AKT signaling pathway**, a key driver of cancer cell growth and survival. The drug also inhibits **COX-2**, which is overexpressed in the chronic inflammation associated with this cancer. [2]
- **Sensitizing Cancer Cells to Apoptosis:** A 2023 study provided a detailed mechanism of how **nimesulide** sensitizes TRAIL-resistant pancreatic cancer cells to apoptosis. [3]
 - **Experimental Protocol:** Researchers treated TRAIL-resistant pancreatic cancer cell lines (AsPC1 and Panc1) with **nimesulide** (at concentrations of 50 and 100 μM) alone and in combination with TRAIL (a protein that induces cell death) for 24 hours. [3]
 - **Key Workflow & Findings:** The effect was measured using a **caspase-8 activity assay** to quantify apoptosis. The study found that **nimesulide**, much like another COX-2 inhibitor (DuP-697), promotes the **clustering of Death Receptor 5 (DR5)** in the cell membrane. This clustering enhances the formation of the death-inducing signaling complex (DISC), ultimately leading to increased **caspase-8 activation** and apoptosis when TRAIL is present. [3]

This signaling pathway and experimental workflow can be visualized as follows:

Nimesulide Sensitization to TRAIL



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Critical Safety Considerations for Researchers

For a complete profile, it is essential to consider **nimesulide's** safety, particularly its association with hepatotoxicity.

- **Risk of Liver Injury:** **Nimesulide** has been linked to clinically apparent liver injury in numerous case reports. The onset can range from a few days to several months, with a typical latency of about 4 weeks. The pattern of injury is usually hepatocellular, and while most cases resolve after discontinuation, instances of **acute liver failure, need for transplantation, and death have been reported**. The estimated mortality rate for jaundiced cases is between 10% and 20%. [4]
- **Regulatory Status:** Due to these safety concerns, **nimesulide** has been withdrawn from the market in several countries (e.g., Spain, Finland, Ireland) and was never approved in the United States. The European Medicines Agency (EMA) has limited the use of systemic formulations to a maximum of **15 days**. [4] [5]

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